molecular formula C10H6BrF2NO2 B12968536 2-Bromo-5-(4-(difluoromethoxy)phenyl)oxazole

2-Bromo-5-(4-(difluoromethoxy)phenyl)oxazole

Cat. No.: B12968536
M. Wt: 290.06 g/mol
InChI Key: QVJQJAQZPQYCBI-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-(difluoromethoxy)phenyl)oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the second position and a difluoromethoxyphenyl group at the fifth position of the oxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-(difluoromethoxy)phenyl)oxazole typically involves the bromination of 5-(4-(difluoromethoxy)phenyl)oxazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-(difluoromethoxy)phenyl)oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-(4-(difluoromethoxy)phenyl)oxazole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted oxazole derivatives.

    Oxidation Reactions: Formation of oxazole oxides.

    Reduction Reactions: Formation of dehalogenated oxazole derivatives.

Scientific Research Applications

2-Bromo-5-(4-(difluoromethoxy)phenyl)oxazole is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-(difluoromethoxy)phenyl)oxazole involves its interaction with specific molecular targets. The bromine atom and the difluoromethoxyphenyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Bromo-4-(trifluoromethoxy)phenyl)oxazole
  • 5-(4-Bromo-2-(trifluoromethyl)phenyl)oxazole
  • 4-Bromo-2-(difluoromethoxy)pyridine
  • 2-Bromo-4,5-difluorophenylboronic acid

Uniqueness

2-Bromo-5-(4-(difluoromethoxy)phenyl)oxazole is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C10H6BrF2NO2

Molecular Weight

290.06 g/mol

IUPAC Name

2-bromo-5-[4-(difluoromethoxy)phenyl]-1,3-oxazole

InChI

InChI=1S/C10H6BrF2NO2/c11-9-14-5-8(16-9)6-1-3-7(4-2-6)15-10(12)13/h1-5,10H

InChI Key

QVJQJAQZPQYCBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)Br)OC(F)F

Origin of Product

United States

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